molecular formula C17H19N3OS B2355039 1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone CAS No. 1226433-68-6

1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone

Cat. No.: B2355039
CAS No.: 1226433-68-6
M. Wt: 313.42
InChI Key: MADLAIYVGHGPJR-UHFFFAOYSA-N
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Description

1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone is a synthetic organic compound that features an indoline moiety linked to a pyrimidine ring via a thioether bridge. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone typically involves the following steps:

    Formation of the Indoline Moiety: Indoline can be synthesized through the reduction of indole or via cyclization reactions involving aniline derivatives.

    Pyrimidine Synthesis: The pyrimidine ring can be constructed using methods such as the Biginelli reaction or through condensation reactions involving urea and β-dicarbonyl compounds.

    Thioether Linkage Formation: The final step involves the formation of the thioether bridge, which can be achieved through nucleophilic substitution reactions where a thiol group reacts with a suitable electrophile.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyrimidine ring or the thioether linkage.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indoline or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the indoline or pyrimidine rings.

Scientific Research Applications

1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Similar Compounds

    1-(Indolin-1-yl)-2-(pyrimidin-4-yl)ethanone: Lacks the thioether linkage.

    1-(Indolin-1-yl)-2-((6-methylpyrimidin-4-yl)thio)ethanone: Contains a methyl group instead of an isopropyl group.

Uniqueness

1-(Indolin-1-yl)-2-((6-isopropylpyrimidin-4-yl)thio)ethanone is unique due to the presence of both the indoline and pyrimidine moieties linked via a thioether bridge, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(6-propan-2-ylpyrimidin-4-yl)sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12(2)14-9-16(19-11-18-14)22-10-17(21)20-8-7-13-5-3-4-6-15(13)20/h3-6,9,11-12H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADLAIYVGHGPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=N1)SCC(=O)N2CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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